molecular formula C28H26N2O B11469725 2-[(naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

2-[(naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

Cat. No.: B11469725
M. Wt: 406.5 g/mol
InChI Key: STKUYGAIWROXEA-UHFFFAOYSA-N
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Description

2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a naphthalene moiety and a benzimidazole core, making it a subject of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the reaction of naphthalen-2-ol with a suitable alkylating agent to form the naphthalen-2-yloxy intermediate. This intermediate is then reacted with a benzimidazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various hydro derivatives.

Scientific Research Applications

2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE stands out due to its unique combination of a naphthalene moiety and a benzimidazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26N2O

Molecular Weight

406.5 g/mol

IUPAC Name

2-(naphthalen-2-yloxymethyl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole

InChI

InChI=1S/C28H26N2O/c1-20(2)22-13-11-21(12-14-22)18-30-27-10-6-5-9-26(27)29-28(30)19-31-25-16-15-23-7-3-4-8-24(23)17-25/h3-17,20H,18-19H2,1-2H3

InChI Key

STKUYGAIWROXEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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